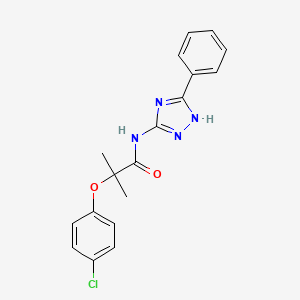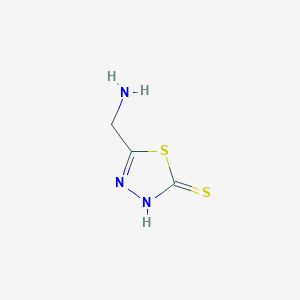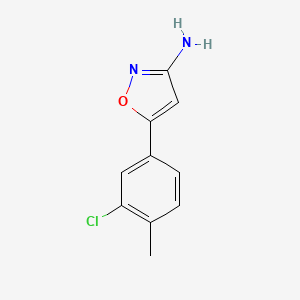![molecular formula C8H12F3N B13586500 8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
8-(Trifluoromethyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-6-azaspiro[34]octane is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light and a photoredox catalyst facilitate the formation of the trifluoromethyl radical, which then reacts with the spirocyclic precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring efficient and high-yield synthesis. The use of continuous flow reactors can enhance the scalability and reproducibility of the process, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological processes, leading to therapeutic effects in medical applications.
Vergleich Mit ähnlichen Verbindungen
Spiroindole and Spirooxindole Scaffolds: These compounds share the spirocyclic structure but differ in their functional groups and biological activities.
Trifluoromethyl-Containing Compounds: Compounds like trifluoromethyl ketones and trifluoromethylated aromatic compounds exhibit similar chemical properties but differ in their structural frameworks and applications.
Uniqueness: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane stands out due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
Molekularformel |
C8H12F3N |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-4-12-5-7(6)2-1-3-7/h6,12H,1-5H2 |
InChI-Schlüssel |
WLLRPXQAAVSAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNCC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)



![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)


![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)


![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)



